molecular formula C11H20O3 B1448542 Ethyl 2-methyl-3-(oxan-4-yl)propanoate CAS No. 1461715-33-2

Ethyl 2-methyl-3-(oxan-4-yl)propanoate

Cat. No. B1448542
CAS RN: 1461715-33-2
M. Wt: 200.27 g/mol
InChI Key: CQSBWIZPUJXIKT-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-(oxan-4-yl)propanoate is a chemical compound with the CAS Number: 1461715-33-2 . It has a molecular weight of 200.28 and its IUPAC name is ethyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 2-methyl-3-(oxan-4-yl)propanoate is 1S/C11H20O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h9-10H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Ethyl 2-methyl-3-(oxan-4-yl)propanoate is a liquid at room temperature . Its molecular weight is 200.27 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Reactivity

Ethyl 2-methyl-3-(oxan-4-yl)propanoate is a compound of interest in various synthetic and chemical transformation studies. For instance, it has been explored in the synthesis of chiral epoxides, demonstrating the compound's utility in producing valuable precursors for chemical syntheses. Such chiral epoxides have applications ranging from the synthesis of high-value compounds to serving as intermediates in the production of various pharmaceuticals and fine chemicals (A. Peru et al., 2016).

Pharmaceutical Applications

In pharmaceutical research, derivatives of Ethyl 2-methyl-3-(oxan-4-yl)propanoate have been used in the synthesis of investigational drugs. For example, it has been involved in the study of polymorphism in pharmaceutical compounds, which is crucial for understanding the physical and chemical properties of drug substances. These investigations help in optimizing the formulation and stability of drugs (F. Vogt et al., 2013).

Chemical Kinetics and Pyrolysis Studies

In chemical kinetics, studies comparing the pyrolysis of esters, including derivatives of Ethyl 2-methyl-3-(oxan-4-yl)propanoate, provide insights into their thermal decomposition mechanisms. These studies are essential for understanding the stability and reactivity of these compounds under high temperatures, which has implications for their use in industrial processes (A. Farooq et al., 2014).

Catalysis and Synthetic Methodology

Research on Ethyl 2-methyl-3-(oxan-4-yl)propanoate also extends into catalysis, where its derivatives are used in the development of new synthetic methodologies. For example, its application in Baeyer-Villiger monooxygenase-catalyzed reactions highlights its role in biocatalysis and the synthesis of esters, further emphasizing the compound's versatility in organic synthesis (Hugo L van Beek et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding contact with skin, eyes, and clothing, as well as avoiding ingestion and inhalation .

properties

IUPAC Name

ethyl 2-methyl-3-(oxan-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSBWIZPUJXIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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